

Using the compound as a building block for complex organic molecules

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Compound of Interest

Compound Name: *Methyl 5-methyl-4-nitrothiophene-2-carboxylate*

CAS No.: 56921-01-8

Cat. No.: B1594128

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Subject: Application Note – Bicyclo[1.1.1]pentane (BCP) Derivatives: The "Super-Phenyl" Bioisostere

Core Directive & Executive Summary

The Compound: Bicyclo[1.1.1]pentane (BCP) Role: High-Fsp³ Bioisostere for para-Phenyl Rings Primary Application: Improving physicochemical properties (solubility, metabolic stability) in late-stage drug candidates without sacrificing potency.

Abstract: This Application Note serves as a technical guide for medicinal chemists integrating 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motifs into complex organic molecules. While traditional aromatic rings dominate drug discovery, they often suffer from poor solubility and rapid metabolic clearance ("flatland" limitations). The BCP unit offers a geometrically rigid, linear spacer that mimics the para-phenyl vector but possesses a saturated, three-dimensional character. This guide details the mechanistic rationale, decision-making frameworks, and validated protocols for synthesizing BCP-containing scaffolds via strain-release amination and photoredox cross-coupling.

Scientific Rationale: Escaping "Flatland" The Bioisosteric Hypothesis

The replacement of a phenyl ring with a BCP core is not merely a steric swap; it is a physicochemical upgrade. The BCP unit maintains the linear 180° vector of a para-substituted benzene but significantly alters the electronic and solvation profile.

Key Advantages:

- **Solubility Enhancement:** Unlike the lipophilic π -cloud of benzene, the BCP core is aliphatic. This disruption of planarity prevents π - π stacking aggregation, often resulting in a 10-fold increase in aqueous solubility.
- **Metabolic Stability:** The BCP bridgehead hydrogens are chemically distinct from aromatic protons. They are not susceptible to the typical CYP450-mediated aromatic hydroxylation (arene oxide formation), thereby extending half-life ().
- **Vector Geometry:** The C1–C3 distance in BCP is approximately 1.85 Å, compared to 2.79 Å for a para-phenyl ring. While shorter, the rigid linearity often preserves the binding vector required for receptor engagement.

Comparative Physicochemical Data

Table 1: Comparison of Phenyl vs. BCP Bioisosteres in Drug-Like Scaffolds

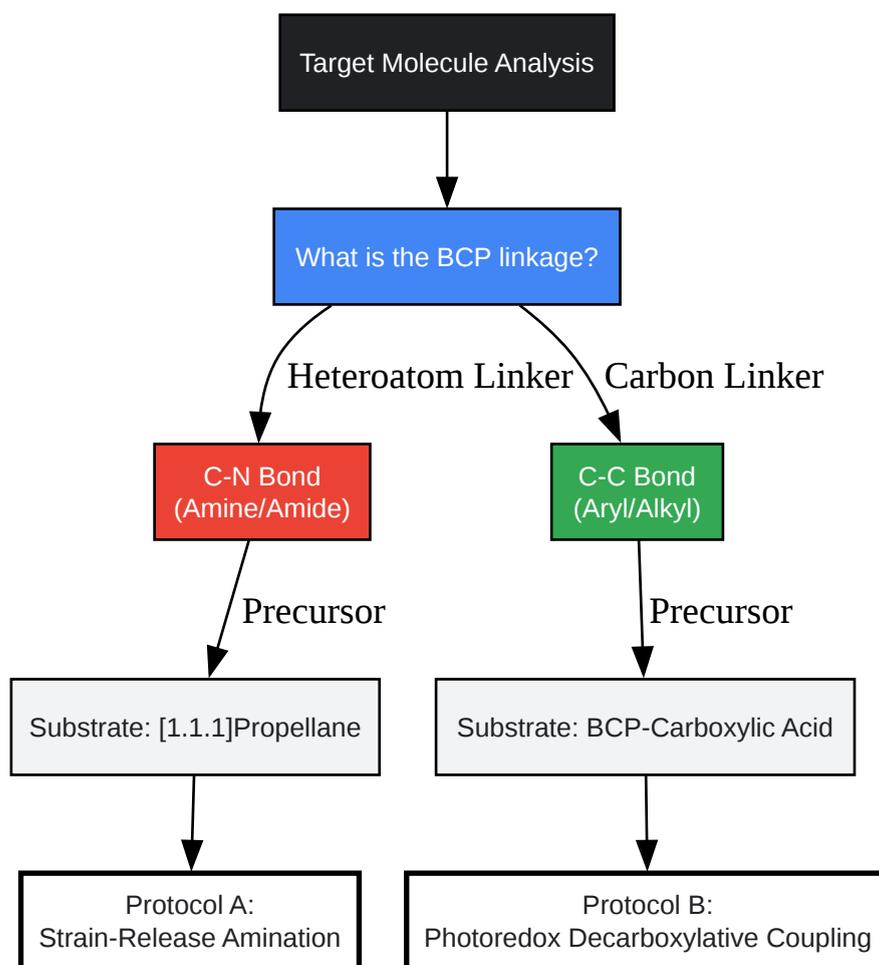
Parameter	para-Phenyl	Bicyclo[1.1.1]penta ne (BCP)	Impact
Hybridization	sp ² (Planar)	sp ³ (3D)	Increases F _{sp³} fraction
Diagonal Distance	2.79 Å	1.85 Å	Shorter spacer (requires docking check)
LogD (Lipophilicity)	High	Moderate/Low	Lowers lipophilicity (usually)
Solubility (Kinetic)	Baseline	~9x - 10x Higher	Critical for oral bioavailability
Metabolic Liability	High (Epoxidation)	Low (Bridgehead oxidation)	Improved Clearance (CL _{int})

“

Expert Insight: The shorter diagonal distance (1.85 Å vs 2.79 Å) is the most common failure mode for BCP replacements. If the phenyl ring spans a deep hydrophobic pocket, the BCP analog may fail to bridge the gap, leading to potency loss (e.g., as seen in Imatinib analogs). Always perform docking simulations to verify if the 0.9 Å deficit is tolerated.

Strategic Decision Framework

Before synthesis, select the correct entry point based on the desired linkage.



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Figure 1: Decision tree for selecting the synthetic methodology based on the required BCP connectivity.

Detailed Experimental Protocols

Protocol A: Strain-Release Amination (Turbidimetric Synthesis)

Best for: Creating BCP-amines directly from [1.1.1]propellane.

This reaction exploits the high strain energy (~65 kcal/mol) of the central C-C bond in [1.1.1]propellane. A secondary amine attacks the bridgehead, relieving strain and generating a BCP-amine.

Reagents:

- Substrate: Secondary Amine (1.0 equiv)
- Reagent: [1.1.1]Propellane (solution in Et₂O or THF, ~1.2 equiv)
- Radical Initiator: i-PrMgCl (TurboGrignard) or simply thermal activation (if amine is nucleophilic enough).
- Electrophile (Quench): Aryl halide/electrophile for the second position.

Step-by-Step Methodology:

- Preparation: In a flame-dried Schlenk tube under Argon, dissolve the secondary amine (1.0 mmol) in anhydrous THF (0.2 M).
- Activation: Cool to 0 °C. Add i-PrMgCl (1.05 equiv) dropwise to deprotonate the amine (forming the magnesiate). Note: For highly basic amines, this step can be skipped, but magnesiates improve yields for anilines.
- Addition: Add the [1.1.1]propellane solution (1.2 equiv) slowly.
- Reaction: Warm to room temperature and stir for 2–4 hours. The strain-release addition forms a BCP-Grignard intermediate.
- Functionalization (The "One-Pot" Trick): Do not quench yet. Add an electrophile (e.g., Iodine, or use Pd-catalysis for cross-coupling) to functionalize the trans-position.
 - For simple protonation: Quench with MeOH.
- Workup: Dilute with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

- NMR: Look for the disappearance of the propellane singlet (~1.9 ppm) and the appearance of the BCP bridgehead protons (usually distinct singlets around 1.8–2.2 ppm).

Protocol B: Photoredox Decarboxylative Cross-Coupling

Best for: Linking BCP to Heteroarenes (C-C bond formation).

This modern protocol uses BCP-carboxylic acids (stable solids) as radical precursors, avoiding the handling of volatile propellane.

Reagents:

- Substrate: Heteroarene (e.g., Isoquinoline, Pyridine) (1.0 equiv)
- Reagent: BCP-1-carboxylic acid derivative (1.5 equiv)
- Catalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%)
- Oxidant: (NH₄)₂S₂O₈ (1.5 equiv) or TCNH-ester activation.
- Solvent: DMSO or MeCN:H₂O (4:1).

Step-by-Step Methodology:

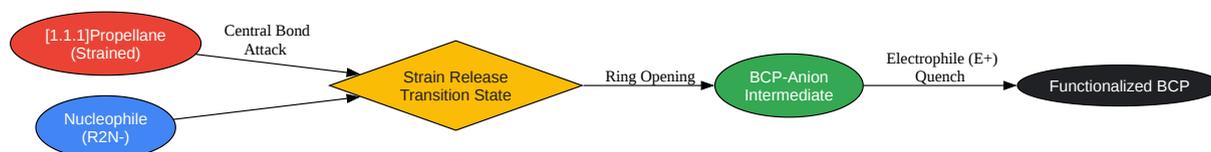
- Setup: In an 8 mL vial equipped with a stir bar, combine the heteroarene (0.2 mmol), BCP-carboxylic acid (0.3 mmol), and Iridium photocatalyst (2 mg).
- Degassing: Dissolve in degassed DMSO (2 mL). Sparge with Argon for 10 minutes to remove Oxygen (critical for radical lifetime).
- Irradiation: Place the vial in a photoreactor (Blue LED, 450 nm). A cooling fan is mandatory to maintain T < 30 °C (prevents radical decomposition).
- Reaction: Stir under irradiation for 12–18 hours.
- Mechanism: The excited Ir(III)* oxidizes the carboxylate, releasing CO₂ and generating a transient BCP radical. This radical attacks the electron-deficient heteroarene (Minisci-type mechanism).
- Purification: Dilute with water, extract with EtOAc. The BCP products are often non-polar; purify via silica chromatography (Hex/EtOAc).

Validation Check:

- LC-MS: BCP coupling often results in a significant retention time shift compared to the polar carboxylic acid starting material.
- Regioselectivity: Minisci reactions are sensitive to electronics. The BCP radical is nucleophilic; it will attack the most electron-deficient position of the heteroarene (usually C2 or C4 alpha to Nitrogen).

Mechanism of Action (Visualized)

The following diagram illustrates the Strain-Release mechanism, which is unique to this class of compounds.



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Figure 2: Mechanistic pathway of strain-release amination. The nucleophile attacks the inverted bridgehead carbon, breaking the central bond and generating a BCP anion.

References

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